6-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
6-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the furan ring and the imidazo[1,2-a]pyridine core makes this compound a valuable scaffold for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the condensation of 2-aminopyridine with various aldehydes, followed by cyclization and chlorination steps. One common method includes the use of 2-aminopyridine, furan-2-carbaldehyde, and a chlorinating agent such as thionyl chloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino-substituted imidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound with a wide range of biological activities.
6-chloroimidazo[1,2-a]pyridine: Similar structure but lacks the furan ring.
N-(furan-2-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide: Similar structure but lacks the chlorine atom.
Uniqueness
6-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to the presence of both the chlorine atom and the furan ring, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for drug development and other scientific research applications .
Properties
Molecular Formula |
C13H10ClN3O2 |
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Molecular Weight |
275.69 g/mol |
IUPAC Name |
6-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H10ClN3O2/c14-9-3-4-12-16-11(8-17(12)7-9)13(18)15-6-10-2-1-5-19-10/h1-5,7-8H,6H2,(H,15,18) |
InChI Key |
PFJFJMMYCBAGDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
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